Balanced Triple-Receptor Binding Affinity: CS-003 vs. Selective NK Antagonists
CS-003 exhibits high, balanced affinity for all three human neurokinin receptors, with Ki values of 2.3 nM (NK1), 0.54 nM (NK2), and 0.74 nM (NK3) [1]. In contrast, selective antagonists such as the NK1-selective CP-99,994 (Ki NK1 = 0.17 nM; negligible NK2/NK3) or the NK2-selective SR 48968 (Ki NK2 = 0.51 nM; negligible NK1/NK3) address only one receptor subtype, leaving the other two pathways unblocked [2][3].
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | NK1 = 2.3 ± 0.52; NK2 = 0.54 ± 0.11; NK3 = 0.74 ± 0.17 (human) |
| Comparator Or Baseline | Selective NK1 antagonist (CP-99,994): NK1 = 0.17, NK2/NK3 = >1000; Selective NK2 antagonist (SR 48968): NK2 = 0.51, NK1/NK3 = >1000 |
| Quantified Difference | CS-003 binds all three receptors with sub-nanomolar to low-nanomolar affinity; selective comparators show >1000-fold selectivity for a single receptor |
| Conditions | Human recombinant neurokinin receptors expressed in CHO cells |
Why This Matters
The balanced triple-receptor profile prevents compensatory signaling through unblocked NK pathways, a limitation inherent to selective antagonists.
- [1] Tsuchida H, et al. Novel triple neurokinin receptor antagonist CS-003 strongly inhibits neurokinin related responses. Eur J Pharmacol. 2008; 583(2-3): 297-304. PMID: 18353309. View Source
- [2] McLean S, et al. Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin NK1 receptor. Regul Pept. 1993; 46(1-2): 329-331. PMID: 7692505. View Source
- [3] Emonds-Alt X, et al. SR 48968, a neurokinin A (NK2) receptor antagonist. Regul Pept. 1993; 46(1-2): 31-36. PMID: 8210495. View Source
